6-Benzyl-2,6-diazaspiro[4.5]decane
Description
Spirocyclic systems are a fascinating class of molecules characterized by two rings connected by a single common atom. This unique structural arrangement imparts a distinct three-dimensional geometry, a feature that is highly sought after in the design of new drugs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-benzyl-2,6-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-6-14(7-3-1)12-17-11-5-4-8-15(17)9-10-16-13-15/h1-3,6-7,16H,4-5,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTORQCPIHLPTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2(C1)CCNC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744338 | |
| Record name | 6-Benzyl-2,6-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158750-93-6 | |
| Record name | 6-(Phenylmethyl)-2,6-diazaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158750-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Benzyl-2,6-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-benzyl-2,6-diazaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Medicinal Chemistry and Pharmacological Relevance of 6 Benzyl 2,6 Diazaspiro 4.5 Decane
Structure-Activity Relationship (SAR) Studies of 6-Benzyl-2,6-diazaspiro[4.5]decane Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have focused on modifying various parts of the molecule to optimize its therapeutic effects, particularly its anticonvulsant properties.
Research into derivatives of the diazaspiro[4.5]decane core has demonstrated that the nature and position of substituents on the molecule are critical determinants of biological activity. In a series of 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones, modifications to both the aryl ring and the substituent on the second nitrogen atom led to significant variations in anticonvulsant potency. nih.gov For instance, introducing a methyl or methoxy (B1213986) group at the para-position of the 6-aryl ring was found to be a key factor. nih.gov
Similarly, in studies of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-diones, substituents on the terminal aryl ring played a crucial role. The introduction of electron-withdrawing groups, such as a chloro or a trifluoromethyl group at the meta-position of the phenyl ring, was shown to enhance anticonvulsant activity in the maximal electroshock (MES) test. nih.govresearchgate.net Specifically, a derivative with a 3-trifluoromethylphenyl group showed potent activity. nih.gov These findings highlight that electronic properties and the position of substituents on the aromatic portions of the molecule are pivotal for its interaction with biological targets. nih.gov
The nitrogen atoms within the 2,6-diazaspiro[4.5]decane skeleton are fundamental to its biological function. nih.gov These nitrogen atoms are often involved in crucial intermolecular interactions, such as hydrogen bonding, with amino acid residues in target proteins and receptors. nih.gov The ability of these nitrogens to form hydrogen bonds is a key reason why nitrogen-containing heterocycles are prevalent in many pharmacologically active molecules. nih.gov
The core structure of many active analogues is a diketopiperazine, which is a cyclic peptide structure where the nitrogen atoms are integral. nih.gov In the case of 6-benzyl substituted 1,4-diazepane-2,5-diones, a related structure, the nitrogen atoms are part of the core scaffold that was designed and evaluated for inhibitory activity against human chymase. nih.gov Modifications at these nitrogen positions, such as the addition of various alkyl or aralkyl groups, directly influence the compound's potency and efficacy, as seen in the development of anticonvulsant agents where different groups are attached to the N9 position of 6,9-diazaspiro[4.5]decane-8,10-diones. nih.govnih.gov This demonstrates that the integrity and substitution pattern of the nitrogen atoms within the spirocyclic system are essential for maintaining and modulating biological activity.
Biological Activities and Therapeutic Potential
Derivatives based on the 2,6-diazaspiro[4.5]decane framework have shown promising biological activities, with a particular emphasis on their potential as anticonvulsant agents for the treatment of epilepsy. nih.govresearchgate.net
A significant body of research has been dedicated to synthesizing and evaluating various diazaspiro[4.5]decane analogues for their ability to prevent or suppress seizures. nih.govnih.gov These compounds have been tested in established preclinical models of epilepsy and have demonstrated considerable anticonvulsant potential. nih.govnih.gov
The primary screening of anticonvulsant drug candidates typically involves two key in vivo models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can protect against absence seizures. nih.govcabidigitallibrary.org
Several series of diazaspiro[4.5]decane derivatives have shown significant activity in these screens. nih.gov For example, in a series of 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones, one compound (6g) was found to be exceptionally potent in the scPTZ screen, with an ED₅₀ value about 14 times lower than phenobarbital (B1680315) and 214 times lower than ethosuximide. nih.gov Another compound from the same series (6e) showed high potency in the MES screen, being approximately 1.8 times more potent than diphenylhydantoin. nih.gov Similarly, a series of novel spiroimidazolidinone derivatives based on the 1,3-diazaspiro[4.5]decan-4-one scaffold also yielded highly potent compounds in the scPTZ screen. nih.gov
Table 1: Anticonvulsant Activity of Selected Diazaspiro[4.5]decane Derivatives This table is interactive. You can sort and filter the data.
| Compound Series | Test Model | Most Active Compound | ED₅₀ (mmol/kg) | Reference Drug | Reference Drug ED₅₀ (mmol/kg) |
|---|---|---|---|---|---|
| 6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones | scPTZ | 6g | 0.0043 | Phenobarbital | 0.06 |
| 6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones | scPTZ | 6g | 0.0043 | Ethosuximide | 0.92 |
| 6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones | MES | 6e | 0.019 | Diphenylhydantoin | 0.034 |
| 1,3-Diazaspiro[4.5]decan-4-ones | scPTZ | 8w | Highly potent | Phenobarbital | - |
| N-[(4-Arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-diones | MES | 2h | 23 mg/kg | Magnesium Valproate | 211 mg/kg |
| N-[(4-Arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-diones | MES | 2c | 205 mg/kg | Magnesium Valproate | 211 mg/kg |
ED₅₀: Median effective dose. A lower value indicates higher potency. Data sourced from multiple studies. nih.govnih.govnih.gov
The anticonvulsant activity of diazaspiro[4.5]decane derivatives is heavily dependent on the substitution pattern of the aromatic rings and the length of any alkyl spacers within the molecule. nih.gov Studies on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-diones have shown that both the nature of the substituent on the terminal aryl ring and the length of the alkyl chain connecting it to the spiro core are critical. nih.gov For example, derivatives containing a 3-chlorophenyl or a 3-trifluoromethylphenyl group on the piperazine (B1678402) ring exhibited notable anticonvulsant effects. nih.gov
Furthermore, the length of the spacer between the spiro-succinimide moiety and the arylpiperazine fragment influences activity. nih.govresearchgate.net In the 6,9-diazaspiro[4.5]decane-8,10-dione series, comparing a benzyl (B1604629) substituent (a one-carbon spacer) with a phenethyl substituent (a two-carbon spacer) at the N9 position revealed differences in potency. nih.gov Specifically, a compound with a 4-methoxyphenyl (B3050149) group at the 6-position and a benzyl group at the 9-position (6t) showed high protection against PTZ-induced seizures. nih.gov This underscores that a precise combination of aromatic substitution and spacer length is required to achieve optimal anticonvulsant activity.
Anticancer Activity of this compound Derivatives
Derivatives of this compound belong to the broader class of spirocyclic and benzyl-containing compounds, which have garnered significant interest in medicinal chemistry for their potential as anticancer agents. Research into related structures, such as benzothiazole (B30560) and quinazolinone derivatives, reveals that the introduction of specific chemical groups can lead to potent cytotoxic activity against various cancer cell lines. nih.govresearchgate.net For instance, studies on 6-benzylaminopurine (B1666704) (BAP) derivatives, which share the benzyl group, have demonstrated antiproliferative properties against cancer cell lines. nih.gov The anticancer potential of these compounds is often linked to their ability to inhibit critical cellular processes, such as tubulin polymerization or the activity of cyclin-dependent kinases (CDKs). researchgate.netnih.gov The substitution pattern on the benzyl and heterocyclic rings is crucial, with specific substitutions enhancing cytotoxic effects. nih.govnih.gov
A primary mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death, a process often dysregulated in cancer cells. nih.gov Spirocyclic compounds, as a class, have been shown to trigger apoptosis in tumor cells. This process can be initiated through either the extrinsic pathway, involving death receptors on the cell surface, or the intrinsic (mitochondrial) pathway, which responds to cellular stress signals like toxins or DNA damage. nih.gov
The induction of apoptosis is characterized by distinct morphological and biochemical changes, including chromatin condensation, nuclear fragmentation, and the activation of caspases, which are cysteine proteases that execute the cell death program. nih.govnih.gov For example, the natural product Candidaspongiolide, a complex spiro-containing polyketide, was found to induce apoptosis in glioma cells in a dose- and time-dependent manner. nih.gov Similarly, various natural phenolic compounds can trigger characteristic apoptotic features in human tumor cell lines. nih.gov The ability of these compounds to selectively induce apoptosis in cancer cells suggests their potential as therapeutic agents. nih.gov
Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme crucial for DNA repair. Inhibiting PARP-1 has become a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.govnih.gov PARP inhibitors prevent cancer cells from repairing DNA damage, leading to cell death. nih.gov
Research has led to the development of potent PARP-1 inhibitors based on a benzyl-pyridazinone scaffold. nih.gov An extensive structure-activity relationship (SAR) study on 6-[4-fluoro-3-(substituted)benzyl]-4,5-dimethylpyridazin-3(2H)-one derivatives identified compounds that inhibit PARP-1 and the proliferation of BRCA-1 deficient cancer cells at low nanomolar concentrations. nih.gov This highlights the importance of the benzyl group in designing effective PARP-1 inhibitors. These findings suggest that spirocyclic scaffolds incorporating a benzyl moiety could be promising candidates for developing novel PARP-1 inhibitors.
| Compound Series | Target | Activity | Selectivity |
| 6-[4-fluoro-3-(substituted)benzyl]-4,5-dimethylpyridazin-3(2H)-ones | PARP-1 | Low nanomolar inhibition of BRCA-1 deficient cell proliferation | >100-fold selectivity over BRCA wild type cells nih.gov |
Neuroprotective Effects of Spirocyclic Compounds
Spirocyclic compounds have emerged as a promising class of molecules for the treatment of neurodegenerative disorders, particularly Alzheimer's disease. nih.gov These compounds exhibit multiple neuroprotective properties, including the ability to inhibit amyloid-beta (Aβ) fibril formation and cytotoxicity, which are key pathological events in Alzheimer's. nih.gov The unique three-dimensional structure of spiro compounds allows them to interact with various biological targets implicated in neurodegeneration. nih.govwikipedia.org
Chemists have designed spiro-based molecules that not only prevent the deterioration of neuronal structures in the presence of Aβ but also actively promote the growth of dendritic spines, which are microscopic structures critical for memory formation and retention. ucsd.edu For instance, the spiro[imidazo[1,2-a]pyridine-3,2-indan]-2(3H)-one derivative, ZSET1446, has demonstrated the ability to reverse learning and memory deficits in animal models of Alzheimer's disease. nih.gov
A major therapeutic strategy for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the enzymes that break down the neurotransmitter acetylcholine (B1216132): acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov Inhibition of these enzymes increases the levels of acetylcholine in the brain, which can help to alleviate cognitive symptoms. nih.gov While AChE is the primary target in the healthy brain, the role of BuChE becomes more significant in the advanced stages of Alzheimer's, making dual or selective BuChE inhibitors valuable. researchgate.net
Derivatives of diazaspiro[4.5]decanes and other spirocyclic structures have been investigated as cholinesterase inhibitors. nih.gov The search for new, effective inhibitors is ongoing, with methods like structure-based virtual screening being used to identify novel compounds. nih.gov This approach has successfully identified hits that inhibit BuChE at low micromolar concentrations. nih.gov For example, a virtual screening campaign identified a compound with an IC50 value of 8.3 µM for BuChE. nih.gov Similarly, studies on azaphenothiazine derivatives have yielded potent BuChE inhibitors with IC50 values in the nanomolar range. researchgate.net
Table of Selected Butyrylcholinesterase (BuChE) Inhibitors
| Compound Class | Most Potent Compound Example | BuChE IC50 | Source |
|---|---|---|---|
| Virtual Screening Hits | Compound 4 | 8.3 µM | nih.gov |
Beyond enzyme inhibition, certain spirocyclic compounds have shown a direct impact on the cellular markers of neurodegeneration and on cognitive function. ucsd.edunih.gov In animal models, treatment with specific spiro compounds has led to improved performance in learning and memory tasks, such as the Y-maze and water-maze tests. nih.gov
The compound ZSET1446, for example, not only ameliorated learning impairments but also reversed the reduction in choline (B1196258) acetyltransferase (ChAT) activity in the hippocampus, a key enzyme for acetylcholine synthesis. nih.gov Other research has focused on molecules that promote the density of dendritic spines, the neuronal structures essential for synaptic communication. ucsd.edu Drug candidates have been developed that increase spine density and prevent their loss in the presence of toxic amyloid-beta fragments, offering a potential mechanism to preserve neuronal communication and combat memory loss. ucsd.edu
Anti-inflammatory Properties of Diazaspiro[4.5]decane Analogues
Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of neurodegenerative diseases like Alzheimer's. nih.gov The pathological processes in these diseases often involve inflammatory pathways, suggesting that compounds with anti-inflammatory properties could offer therapeutic benefits. nih.gov
Antiviral Activity, including HIV-1 Reverse Transcriptase Inhibition
The enzyme HIV-1 reverse transcriptase (RT) is a cornerstone of antiretroviral therapy. nih.govresearchgate.net It is responsible for converting the viral RNA genome into DNA, a critical step in the HIV replication cycle. plos.orgnih.gov Inhibitors of this enzyme are classified as either nucleoside RT inhibitors (NRTIs) or non-nucleoside RT inhibitors (NNRTIs), which bind to an allosteric site on the enzyme. nih.gov
Many heterocyclic compounds have been explored as potential HIV-1 RT inhibitors. For example, the dipyridodiazepinone derivative BI-RG-587 was found to be a selective inhibitor of HIV-1 RT. nih.gov However, the antiviral potential of a given chemical scaffold is not guaranteed. A study on 11-azapentacyclo[6.2.1.0.0.0]decane, a cage-like nitrogen-containing compound, showed it possessed no significant antiviral activity against influenza or herpes simplex viruses. nih.gov Currently, there is no published research demonstrating that this compound or its close derivatives possess antiviral activity or inhibit HIV-1 reverse transcriptase. Further screening would be required to determine if this specific spirocyclic structure has any potential in this therapeutic area.
Receptor Binding and Ligand Promiscuity Studies
The interaction of a compound with multiple receptors, known as ligand promiscuity, is a critical aspect of drug development, as it can lead to off-target effects. The diazaspiroalkane core has been specifically utilized in medicinal chemistry to develop ligands with improved selectivity profiles.
The dopamine (B1211576) D3 receptor (D3R) is a significant target for treating neuropsychiatric disorders such as schizophrenia, depression, and substance abuse disorders. nih.gov The development of D3R-selective ligands has been challenging due to the high homology with the D2 receptor (D2R). nih.gov A series of compounds incorporating a diazaspiro[4.5]decane core has been synthesized and evaluated for D3R affinity. These studies revealed that the diazaspiro moiety is a viable alternative to the more common arylpiperazine pharmacophore, yielding potent and highly selective D3R antagonists. nih.gov
The binding affinity of these compounds, expressed as the inhibition constant (Kᵢ), indicates the concentration required to inhibit 50% of radioligand binding. Lower Kᵢ values represent higher binding affinity.
| Compound | D3R Kᵢ (nM) | D2R Kᵢ (nM) | Selectivity (D2/D3) |
|---|---|---|---|
| Compound 11 | 122 | >30,000 | >264-fold |
| Compound 14 | 25.6 | >23,000 | >905-fold |
| Compound 15a | 31.1 | >10,000 | >340-fold |
| Compound 15c | 40.9 | >20,000 | >500-fold |
Data sourced from a study on arylated diazaspiro alkane cores. The specific structures of compounds 11, 14, 15a, and 15c are detailed in the source publication. nih.gov
High selectivity is crucial for minimizing side effects. The diazaspiro[4.5]decane scaffold has demonstrated excellent selectivity for the dopamine D3 receptor over the D2 receptor, with selectivity ratios ranging from over 264-fold to more than 905-fold. nih.gov This is a significant finding, as D2R antagonism is associated with undesirable side effects.
Furthermore, many D3R ligands containing a piperazine core often exhibit off-target binding to serotonin (B10506) receptors. The use of certain diazaspiro cores was shown to successfully mitigate this serotonin receptor binding, demonstrating an improved selectivity profile beyond the dopamine receptor family. nih.gov This suggests that the rigid, three-dimensional structure of the spirocyclic system helps to constrain the molecule into a conformation that is highly specific for the D3R binding pocket. nih.gov
Histamine (B1213489) H₁ receptor antagonists are widely used to treat allergic conditions. nih.gov These antagonists function by blocking the action of histamine at H₁ receptors, which can alleviate symptoms like itching, sneezing, and inflammation. mdpi.com Structurally, many H₁ antagonists are nitrogen-containing compounds, often incorporating moieties like piperidine (B6355638) or pyrimidine. nih.govfrontiersin.org
While the diazaspiro[4.5]decane structure contains the basic nitrogen atoms common to many H₁ antagonists, there is currently no specific data in the scientific literature confirming that this compound or its derivatives possess H₁ antagonist properties. The potential for these compounds to interact with histamine receptors remains an open area for investigation.
Tryptophan Hydroxylase (TPH) Inhibition, with Emphasis on TPH1 Isoform
The compound this compound is a notable inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT). There are two isoforms of this enzyme: TPH1, which is predominantly found in peripheral tissues like the enterochromaffin cells of the gastrointestinal tract, and TPH2, which is primarily expressed in neuronal cells. Research has focused on the development of selective TPH1 inhibitors to modulate peripheral serotonin levels without affecting the central nervous system, offering a potential therapeutic strategy for various gastrointestinal disorders.
A series of novel, periphery-specific TPH1 inhibitors, including analogs of this compound, have been developed and characterized. These compounds have demonstrated the ability to selectively reduce serotonin levels in the gastrointestinal tract. Kinetic analysis of representative compounds from this series has shed light on their inhibitory activity against the TPH1 isoform. For instance, a closely related analog, referred to in research as LP-533401, has been shown to be a potent inhibitor of human TPH1.
The inhibitory potential of these compounds is quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The data below summarizes the kinetic parameters for representative TPH1 inhibitors from the same class as this compound.
| Compound | TPH1 Ki (μM) | Inhibition Type vs. Tryptophan |
|---|---|---|
| LP-533401 | 0.31 | Competitive |
| LP-521834 | 0.036 | Competitive |
| LP-534193 | 0.03 | Competitive |
This table presents the inhibitory constant (Ki) of three representative TPH1 inhibitors and their mechanism of inhibition with respect to the substrate tryptophan.
Mechanism of Action Studies for this compound
The primary biological target of this compound and its analogs is the enzyme Tryptophan Hydroxylase 1 (TPH1). The mechanism of inhibition has been elucidated through kinetic studies and co-crystal structure analysis. These investigations have revealed that these inhibitors act as competitive inhibitors with respect to the substrate, tryptophan. This means that the inhibitor molecule directly competes with tryptophan for binding to the active site of the TPH1 enzyme.
Furthermore, kinetic analysis has shown that these inhibitors are uncompetitive with respect to the cofactor, 6-methyltetrahydropterin. This suggests an ordered binding mechanism where the cofactor must bind to the enzyme first, followed by the binding of either the substrate (tryptophan) or the inhibitor. The inhibitor does not bind to the free enzyme but rather to the enzyme-cofactor complex.
Co-crystal structures of TPH1 in complex with inhibitors from the same class as this compound have provided high-resolution insights into the molecular interactions at the protein's binding site. The structural data confirms that these inhibitors occupy the tryptophan binding pocket of the TPH1 enzyme.
Upon binding, the inhibitor induces significant conformational changes in the enzyme. The resulting enzyme-inhibitor complex adopts a more compact conformation. A key observation from the structural analysis is that while the inhibitor fills the tryptophan binding pocket, it does not extend into the binding site of the pterin (B48896) cofactor. This structural finding is consistent with the kinetic data that points to a competitive inhibition mechanism versus tryptophan and an uncompetitive mechanism versus the cofactor. The binding of the inhibitor in the tryptophan pocket effectively blocks the substrate from accessing the active site, thereby preventing the hydroxylation reaction and the subsequent synthesis of serotonin.
Computational and Theoretical Studies of 6 Benzyl 2,6 Diazaspiro 4.5 Decane
Molecular Docking Simulations for Target Affinity and Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand, such as 6-Benzyl-2,6-diazaspiro[4.5]decane, will bind to the active site of a protein. While specific molecular docking studies for this compound are not yet widely published, the diazaspiro[4.5]decane scaffold has been investigated as a core structure for targeting various receptors. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been designed and synthesized as potent T-type calcium channel inhibitors. nih.gov The computational design of these analogs was guided by a pharmacophore model, suggesting that the spirocyclic core can effectively position key interacting groups within a receptor's binding site. nih.gov Future docking studies on this compound will be crucial to identify its potential biological targets and to understand the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.
Bioactivity Prediction through Computer-Aided Programs
Computer-aided bioactivity prediction utilizes algorithms and statistical models to forecast the likely biological effects of a chemical compound. These predictions are based on the molecule's structural features and comparison to databases of compounds with known activities. For this compound, bioactivity predictions can help to prioritize it for specific experimental assays. General-purpose prediction software can screen the compound against a wide range of potential targets, identifying possible mechanisms of action. While specific bioactivity predictions for this compound are not publicly available, the general approach involves analyzing the contributions of its constituent parts: the diazaspiro[4.5]decane core and the benzyl (B1604629) group. The benzyl group, for example, is a common feature in many biologically active compounds and can contribute to binding through aromatic interactions.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Analysis
The assessment of a drug candidate's ADMET properties is a critical component of the drug discovery process, as these factors heavily influence its efficacy and safety. In silico ADMET prediction tools use quantitative structure-activity relationship (QSAR) models and other computational methods to estimate these properties before a compound is synthesized and tested in the lab. nih.govnih.gov For this compound, predicted ADMET profiles can offer early warnings of potential liabilities, such as poor absorption or high toxicity. researchgate.net While a specific ADMET analysis for this compound is not available in the literature, general predictions for similar structures can be made. For example, the predicted XlogP (a measure of lipophilicity) for this compound is 2.2, which is within the range typically associated with good oral bioavailability. uni.lu
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C15H22N2 | PubChem uni.lu |
| Molecular Weight | 230.35 g/mol | PubChem uni.lu |
| XlogP | 2.2 | PubChem uni.lu |
This table presents computationally predicted data and awaits experimental verification.
DFT (Density Functional Theory) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for calculating a molecule's optimized geometry, electronic properties, and vibrational frequencies. While specific DFT studies on this compound are not yet published, DFT has been applied to similar structures, such as diindolylmethane-phenylboronic acid hybrids, to understand their conformational preferences and electronic characteristics. nih.gov For this compound, DFT calculations could provide insights into the molecule's three-dimensional shape, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are important for determining its reactivity.
Molecular Electrostatic Potential (MEP) Analysis and its Correlation with Activity
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and to predict how it will interact with other molecules. chemrxiv.orgchemrxiv.org The MEP map displays regions of positive, negative, and neutral electrostatic potential on the surface of a molecule, which correspond to areas that are likely to engage in electrophilic and nucleophilic interactions, respectively. nih.gov For this compound, the nitrogen atoms of the diazaspiro core are expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors. The aromatic ring of the benzyl group can also participate in non-covalent interactions. Understanding the MEP is crucial for predicting how the molecule will bind to a biological target and can guide the design of more potent analogs. researchgate.netrsc.org
Leveraging Favorable Binding Energies and In Silico Studies for Drug Design and Development
The ultimate goal of these computational and theoretical studies is to inform the design and development of new drugs. By combining the insights from molecular docking, bioactivity prediction, ADMET analysis, DFT, and MEP studies, researchers can build a comprehensive in silico profile of this compound. This profile can then be used to identify potential therapeutic applications and to design new analogs with improved properties. For example, if docking studies reveal a particularly favorable binding mode, new derivatives can be designed to enhance these interactions, leading to higher affinity and potency. Similarly, if ADMET predictions indicate a potential liability, chemical modifications can be made to address the issue. This iterative cycle of in silico prediction and experimental validation is a cornerstone of modern drug discovery. slideshare.netmorawa.at
Advanced Research Applications and Future Directions for 6 Benzyl 2,6 Diazaspiro 4.5 Decane
Role as Essential Research Intermediates and Tool Compounds in Organic Synthesis
6-Benzyl-2,6-diazaspiro[4.5]decane is a valuable intermediate in organic synthesis, providing a ready-made spirocyclic core that can be further elaborated. The benzyl (B1604629) group often serves as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the second nitrogen. This differential reactivity is crucial for building complex molecules. For instance, derivatives such as benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride are commercially available, indicating their use as starting materials in multi-step synthetic sequences. sigmaaldrich.com The synthesis of various diazaspiro[4.5]decane systems often begins with more fundamental precursors like N-protected-4-piperidones, which are cyclized to form the core structure. google.com However, the availability of this compound as a distinct chemical entity simplifies the synthetic process for chemists aiming to explore this specific scaffold.
Design and Development of New Spirocyclic Therapeutics with Tailored Pharmacological Profiles
The 2,6-diazaspiro[4.5]decane framework is a key component in the design of novel therapeutics. By modifying the substituents on the diazaspiro core, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to achieve desired potency and selectivity. Research has shown that incorporating spirocyclic moieties, such as the diazaspiro[4.5]decane system, can lead to compounds with improved properties for targeting complex diseases. For example, derivatives of diazaspiro[4.5]decane have been investigated for their potential as anticonvulsant agents. nih.gov The strategic placement of different aryl and alkyl groups on the nitrogen atoms of the spirocycle allows for the exploration of the chemical space around the core, leading to the identification of compounds with optimized biological activity.
Advancing Pre-clinical Research Candidates and Lead Optimization Strategies
The process of lead optimization is critical in drug discovery, where an initial promising compound (a "lead") is chemically modified to enhance its therapeutic properties. The this compound scaffold is amenable to such optimization. For central nervous system (CNS) drug discovery, specific physicochemical properties are desirable to ensure a candidate can cross the blood-brain barrier. google.com The diazaspiro[4.5]decane core can be modified to meet these criteria. Lead optimization strategies may involve altering the lipophilicity, polarity, and size of the molecule by introducing various functional groups. This iterative process of design, synthesis, and testing allows for the refinement of drug candidates to improve their efficacy and reduce potential side effects. For instance, in the development of nicotinic acetylcholine (B1216132) receptor agonists for CNS disorders, diazaspirocyclic compounds have been a focus of such optimization efforts. google.com
Exploration of Therapeutic Applications in Specific Disease States (e.g., Cancer, Neurological Disorders, Inflammatory Conditions)
Derivatives of the diazaspiro[4.5]decane scaffold have shown promise in a variety of therapeutic areas.
Neurological Disorders: A significant area of investigation for diazaspiro[4.5]decane derivatives is in the treatment of neurological conditions like epilepsy. Studies have reported the synthesis and evaluation of 6-aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones as potent anticonvulsant agents. nih.gov Some of these compounds have demonstrated significantly higher potency than existing drugs in preclinical models. nih.gov Furthermore, N-aryl diazaspirocyclic compounds are being explored for their ability to modulate nicotinic cholinergic neurotransmission, which could be beneficial for a range of CNS disorders. google.com
Cancer and Inflammatory Conditions: While direct studies on this compound for cancer are limited, related spiro- and piperazine-containing compounds have been investigated as anti-inflammatory and anticancer agents. The general principle of using these nitrogen-containing heterocyclic scaffolds as a basis for designing dual-action cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors is an active area of research. nih.gov Such inhibitors have the potential to treat both inflammation and certain types of cancer.
Development of Non-cytotoxic Congeners with Improved Safety Profiles
A key goal in modern drug development is to create therapies with high efficacy and minimal toxicity. Research into diazaspiro compounds has included efforts to develop non-cytotoxic versions of existing drugs. By replacing certain structural motifs known to contribute to toxicity with a diazaspiro core, it may be possible to retain the desired therapeutic effect while improving the safety profile of the compound. This approach allows for the creation of congeners (structurally similar compounds) with a better therapeutic window.
Comprehensive Investigation of Selective Ligands for G-Protein-Coupled Receptors (GPCRs)
G-protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are the targets of a significant portion of modern medicines. The development of selective ligands that can activate or block these receptors with high specificity is a major goal of pharmaceutical research. Spirocyclic scaffolds, including diazaspiro[4.5]decanes, are of interest in the design of novel GPCR ligands. For example, research into ligands for sigma receptors, which are considered a unique class of proteins that can interact with GPCRs, has involved the synthesis of various diazaspiro derivatives. The rigid conformation of the spirocyclic core can help to properly orient the functional groups of the ligand for optimal interaction with the receptor's binding pocket, potentially leading to higher affinity and selectivity. The benzyl group in this compound can participate in key interactions, such as π–π stacking, within the receptor binding site.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
